molecular formula C5H7Br B025181 1-Bromo-3,3-dimethylcyclopropene CAS No. 108176-10-9

1-Bromo-3,3-dimethylcyclopropene

Cat. No. B025181
M. Wt: 147.01 g/mol
InChI Key: CVJVOSUYYWMREY-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethylcyclopropene (BDCP) is a cyclopropene derivative that has been widely studied in the field of organic chemistry due to its unique chemical and physical properties. BDCP is a highly reactive compound that is used in a variety of chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations. In

Mechanism Of Action

The mechanism of action of 1-Bromo-3,3-dimethylcyclopropene is based on its highly reactive nature. 1-Bromo-3,3-dimethylcyclopropene reacts readily with a variety of nucleophiles, including Grignard reagents, organolithium reagents, and organozinc reagents. The reaction of 1-Bromo-3,3-dimethylcyclopropene with nucleophiles leads to the formation of new carbon-carbon bonds, which is essential for the synthesis of complex organic compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1-Bromo-3,3-dimethylcyclopropene. However, it has been reported that 1-Bromo-3,3-dimethylcyclopropene can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can cause DNA damage. This suggests that 1-Bromo-3,3-dimethylcyclopropene may have potential as a DNA-damaging agent in cancer chemotherapy.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-Bromo-3,3-dimethylcyclopropene is its high reactivity, which makes it a valuable building block for the synthesis of complex organic compounds. However, its high reactivity can also be a limitation, as it can lead to side reactions and the formation of unwanted byproducts. Additionally, 1-Bromo-3,3-dimethylcyclopropene is a highly toxic compound, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 1-Bromo-3,3-dimethylcyclopropene. One area of research is the development of new synthetic methods for 1-Bromo-3,3-dimethylcyclopropene that are more efficient and environmentally friendly. Another area of research is the exploration of the biological activity of 1-Bromo-3,3-dimethylcyclopropene, particularly its potential as a DNA-damaging agent in cancer chemotherapy. Finally, the use of 1-Bromo-3,3-dimethylcyclopropene as a building block for the synthesis of new materials, such as polymers and nanomaterials, is an area of research that has yet to be fully explored.

Synthesis Methods

The synthesis of 1-Bromo-3,3-dimethylcyclopropene can be achieved through several methods, including the reaction of 1,3-dimethylcyclopropene with bromine, the reaction of 1,3-dimethylcyclopropene with N-bromosuccinimide, and the reaction of 1,3-dimethylcyclopropene with bromine and iron powder. Among these methods, the reaction of 1,3-dimethylcyclopropene with N-bromosuccinimide is the most commonly used method due to its high yield and simplicity.

Scientific Research Applications

1-Bromo-3,3-dimethylcyclopropene has been extensively studied in the field of organic chemistry due to its unique reactivity. It has been used in a variety of chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations. 1-Bromo-3,3-dimethylcyclopropene has also been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals.

properties

CAS RN

108176-10-9

Product Name

1-Bromo-3,3-dimethylcyclopropene

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

1-bromo-3,3-dimethylcyclopropene

InChI

InChI=1S/C5H7Br/c1-5(2)3-4(5)6/h3H,1-2H3

InChI Key

CVJVOSUYYWMREY-UHFFFAOYSA-N

SMILES

CC1(C=C1Br)C

Canonical SMILES

CC1(C=C1Br)C

synonyms

Cyclopropene, 1-bromo-3,3-dimethyl- (9CI)

Origin of Product

United States

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